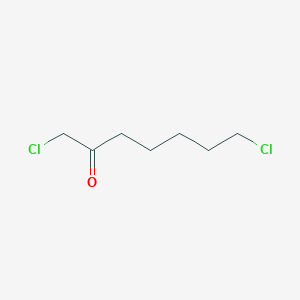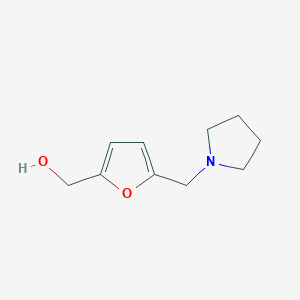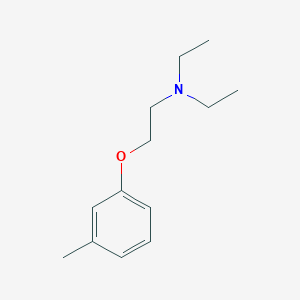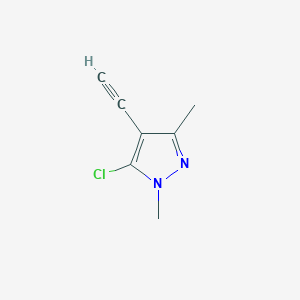
1,7-Dichloroheptan-2-one
Vue d'ensemble
Description
1,7-Dichloroheptan-2-one is a chemical compound that belongs to the class of organochlorine compounds. It is also known as DCHO, and its chemical formula is C7H12Cl2O. This chemical compound is widely used in scientific research, especially in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Characterization of Oxidation Products
- Research on the oxidation of dicobalt fulvalenediyl compounds, which are related to chlorinated ketones, has provided insights into electron-transfer series and substitution reactions. Such studies are crucial for understanding the reactivity and potential applications of chlorinated ketones in catalysis and organic synthesis (Nafady & Geiger, 2008).
Environmental Contaminant Degradation
- Chlorinated compounds like 1,2-Dichloroethane have been studied for their environmental impact and degradation pathways. Anodophilic microbial consortia in microbial fuel cells have shown effectiveness in degrading such contaminants, suggesting potential bioremediation applications for chlorinated ketones (Pham, Boon, Marzorati, & Verstraete, 2009).
Advanced Reduction Processes for Degradation
- The degradation of chlorinated compounds through advanced reduction processes (ARPs) highlights the potential for using similar methods to break down chlorinated ketones, improving environmental safety and reducing toxicity (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).
Organocatalysis in Synthetic Chemistry
- Studies on organocatalysts, such as tetrapeptides for aldol reactions, indicate the potential role of chlorinated ketones in developing new catalytic methods that enhance reaction selectivity and efficiency in synthetic organic chemistry (Wu et al., 2009).
Spectroscopic Techniques for Chemical Analysis
- The development of NMR techniques for chemical-shift correlations has implications for analyzing the structure and dynamics of chlorinated ketones, aiding in their identification and characterization in complex mixtures (Pearson, 1985).
Propriétés
IUPAC Name |
1,7-dichloroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXBRHSPNDRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30814556 | |
| Record name | 1,7-Dichloroheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dichloroheptan-2-one | |
CAS RN |
61739-35-3 | |
| Record name | 1,7-Dichloroheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)


![(E)-1-[4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658574.png)
![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)

![Methyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B1658581.png)
![4-[[2-[(2Z)-2-[(E)-Furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B1658582.png)

![N-(2-Bromophenyl)-2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1658585.png)
![2,2-Bis(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-2-hydroxyacetamide](/img/structure/B1658586.png)
